9-cis-4-Hydroxyretinsäure

Übersicht

Beschreibung

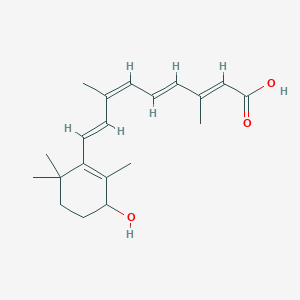

9-cis-4-Hydroxyretinoic acid is a retinoid compound that consists of 9-cis-retinoic acid bearing a hydroxy substituent at position 4 on the cyclohexenyl ring . This compound is part of the broader family of retinoids, which are chemically related to vitamin A and play crucial roles in various biological processes, including vision, cell growth, and differentiation.

Wissenschaftliche Forschungsanwendungen

9-cis-4-Hydroxyretinoic acid has several scientific research applications, including:

Chemistry: Used as a model compound to study retinoid chemistry and reaction mechanisms.

Biology: Investigated for its role in cell growth, differentiation, and apoptosis.

Medicine: Explored for potential therapeutic applications in treating skin disorders, cancers, and other diseases.

Industry: Utilized in the development of cosmetic and pharmaceutical products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-cis-4-Hydroxyretinoic acid typically involves the hydroxylation of 9-cis-retinoic acid. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts that facilitate the addition of a hydroxy group at the desired position on the cyclohexenyl ring .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

9-cis-4-Hydroxyretinoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized retinoid derivatives, while reduction can produce reduced forms of the compound.

Wirkmechanismus

The mechanism of action of 9-cis-4-Hydroxyretinoic acid involves its interaction with retinoid receptors in the body. These receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs), mediate the compound’s effects on gene expression and cellular processes. The binding of 9-cis-4-Hydroxyretinoic acid to these receptors activates specific signaling pathways that regulate cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9-cis-Retinoic acid: The parent compound of 9-cis-4-Hydroxyretinoic acid, lacking the hydroxy substituent.

All-trans-Retinoic acid: Another retinoid with a different geometric configuration.

13-cis-Retinoic acid: A retinoid with a different cis configuration at the 13th position

Uniqueness

9-cis-4-Hydroxyretinoic acid is unique due to the presence of the hydroxy group at position 4, which imparts distinct chemical and biological properties. This modification can influence the compound’s interaction with retinoid receptors and its overall biological activity, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Rac 4-Hydroxy-9-cis-retinoic acid (also known as 4-Hydroxy-9-cis-retinoic acid) is a derivative of retinoic acid, which is known for its significant biological activities, particularly in the regulation of gene expression, cellular differentiation, and apoptosis. This article explores the biological activity of rac 4-Hydroxy-9-cis-retinoic acid, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential, particularly in cancer treatment and dermatological applications.

Rac 4-Hydroxy-9-cis-retinoic acid acts primarily through its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear hormone receptors that regulate gene transcription upon activation by retinoids. The compound exhibits high affinity for both RARs and RXRs, similar to its structural analogs.

Key Mechanisms:

- Gene Regulation: Rac 4-Hydroxy-9-cis-retinoic acid modulates the expression of genes involved in cellular differentiation and proliferation. It activates retinoic acid response elements (RARE) in target genes, influencing processes such as keratinocyte differentiation and apoptosis in cancer cells .

- Apoptosis Induction: In various cancer cell lines, including HL-60 and neuroblastoma cells, rac 4-Hydroxy-9-cis-retinoic acid has been shown to induce apoptosis. This effect is often associated with increased expression of tissue transglutaminase and other apoptotic markers .

- Differentiation Promotion: The compound promotes differentiation in acute promyelocytic leukemia (APL) cells, demonstrating greater potency than all-trans-retinoic acid at certain concentrations .

Pharmacokinetics

The pharmacokinetic profile of rac 4-Hydroxy-9-cis-retinoic acid reveals important insights into its absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic Parameters:

- Absorption: After oral administration, peak plasma concentrations are typically reached within 3 to 6 hours. The absorption rate can vary significantly among individuals .

- Metabolism: Rac 4-Hydroxy-9-cis-retinoic acid is metabolized to more polar products at a slower rate compared to all-trans-retinoic acid. This slower metabolism may contribute to its prolonged biological activity .

- Elimination: The primary elimination pathway involves hepatic metabolism. Studies indicate that the compound can reduce plasma retinol concentrations by up to 30% within 24 hours post-administration .

Biological Activity in Cancer Models

Extensive research has demonstrated the efficacy of rac 4-Hydroxy-9-cis-retinoic acid in various cancer models.

Case Studies:

- Human Promyelocytic Leukemia (HL-60) Cells:

- Neuroblastoma Cells:

- Breast Cancer Cell Lines (MCF-7):

Comparative Table of Biological Activities

| Activity | Rac 4-Hydroxy-9-cis-Retinoic Acid | All-trans-Retinoic Acid |

|---|---|---|

| Induces Apoptosis | Yes | Yes |

| Promotes Differentiation | More potent at low concentrations | Less potent |

| Receptor Affinity | High for RARs and RXRs | High for RARs |

| Metabolic Stability | Slower metabolism | Rapid metabolism |

| Clinical Applications | Cancer therapy | Skin aging treatment |

Eigenschaften

IUPAC Name |

(2E,4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUMXGDKXYTTEY-NAXRMXIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.